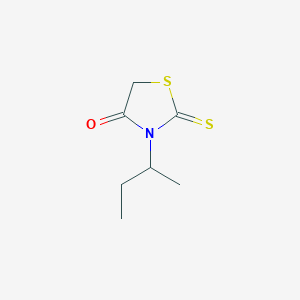

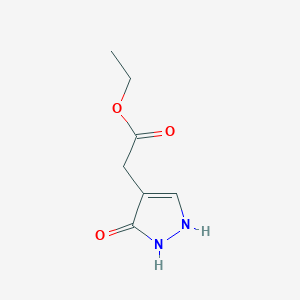

(9-Methyl-9H-carbazol-2-yl)-acetic acid

货号 B2398858

CAS 编号:

433957-46-1

分子量: 239.274

InChI 键: HWMOWQJUBCIBME-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “(9-Methyl-9H-carbazol-2-yl)-acetic acid” belongs to the class of carbazole derivatives. Carbazoles are a class of organic compounds that consist of a tricyclic structure, containing two benzene rings fused onto a five-membered nitrogen-containing ring .

Synthesis Analysis

While specific synthesis methods for “(9-Methyl-9H-carbazol-2-yl)-acetic acid” were not found, carbazole derivatives are often synthesized through various methods such as electrophilic substitution, metal-catalyzed coupling reactions, and cyclization reactions .Molecular Structure Analysis

The molecular structure of carbazole derivatives generally consists of a tricyclic core with various substituents attached to the carbazole ring system .Chemical Reactions Analysis

Carbazole derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and metal-catalyzed coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives can vary widely depending on their structure. They often exhibit high thermal stability and unique photophysical properties .科学研究应用

Electrochemical Synthesis and Properties

- Electrochromic Properties of Poly(2-(9H-Carbazol-9-yl)acetic acid) Film : A study by Elkhidr, Awad, and Hreeba (2021) focused on the electrochemical synthesis of a poly(2-(9H-carbazol-9-yl) acetic acid) thin film. This film was formed on a platinum electrode through oxidative electropolymerization. The study highlighted its green color in the oxidized state and high transmittance in the neutral state, making it a potential candidate for electrochromic applications. The film also demonstrated good solubility in common organic solvents and conductivity properties (Elkhidr, Awad, & Hreeba, 2021).

Synthesis and Characterization of Carbazole Conjugates

- Synthesis and Biological Screening of Carbazole Conjugates : Verma, Awasthi, and Jain (2022) synthesized novel carbazole conjugates, including (9H-carbazol-9-yl)methyl derivatives, and characterized them using various spectral studies. This research opens doors to exploring these compounds for diverse applications in fields like materials science and biology (Verma, Awasthi, & Jain, 2022).

Antimicrobial Activities of Carbazole Derivatives

- Synthesis and Antimicrobial Activities of 9H-Carbazole Derivatives : Salih, Salimon, and Yousif (2016) conducted a study on the synthesis of new heterocyclic derivatives from 9H-carbazole. Their findings revealed that these derivatives exhibit antimicrobial properties, highlighting the potential of 9H-carbazole derivatives in pharmaceutical applications (Salih, Salimon, & Yousif, 2016).

Fluorescence and Inclusion Properties

- Fluorescence and β-Cyclodextrin Inclusion Properties of Carbazole-Based Dyes : A study by Lao et al. (2012) explored the fluorescence behavior of carbazole-based dyes, including 2-(9H-carbazol-9-yl) butanoic acid. They discovered the enhancement of fluorescence intensities in different pH and temperature conditions and the potential inclusion with β-cyclodextrin, suggesting applications in sensing and molecular recognition (Lao, Song, You, & Ou, 2012).

Biotransformation of Carbazole Derivatives

- Derivatization of Carbazoles by Bacterium Ralstonia sp. : Waldau, Mikolasch, Lalk, and Schauer (2009) studied the bacterial biotransformation of various 9H-carbazole derivatives. Their work provided insights into the metabolism and transformation pathways of these compounds, suggesting their potential use in environmental biotechnology and pharmaceuticals (Waldau, Mikolasch, Lalk, & Schauer, 2009).

Photophysical and Solar Cell Applications

- High-Efficiency Dye-Sensitized Solar Cells : Saritha, Mangalaraja, and Anandan (2017) designed and synthesized metal-free organic dyes based on carbazole architecture for use in dye-sensitized solar cells (DSSCs). Their study demonstrated the potential of these carbazole-based compounds in photovoltaic applications, showcasing their efficiency in converting solar energy (Saritha, Mangalaraja, & Anandan, 2017).

安全和危害

未来方向

属性

IUPAC Name |

2-(9-methylcarbazol-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-16-13-5-3-2-4-11(13)12-7-6-10(8-14(12)16)9-15(17)18/h2-8H,9H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMOWQJUBCIBME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C1C=C(C=C3)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9-Methyl-9H-carbazol-2-yl)-acetic acid | |

Citations

For This Compound

2

Citations

AO Kharaneko, OI Kharaneko - Russian Journal of Organic Chemistry, 2019 - Springer

7-Methyl-1-phenyl-5,7-dihydro[1,2]diazepino[5,4-b]carbazol-4(3H)-one representing a new heterocyclic system has been synthesized starting from 2-(9-methyl-9H-carbazol-2-yl)acetic …

Number of citations: 2

idp.springer.com

АО Харанеко, ОИ Харанеко - Журнал органической химии, 2019 - elibrary.ru

Предложен метод синтеза новой гетероциклической системы 7-метил-1-фенил-5, 7-дигидро [1, 2] диазепино [5, 4-b] карбазол-4 (3H)-она и новый подход к синтезу 1-R-6-…

Number of citations: 0

elibrary.ru

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-benzoylbenzamide](/img/structure/B2398776.png)

![1-(3-Bromophenyl)-7-chloro-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2398783.png)

![6-(Boc-amino)-1-azaspiro[3.3]heptane](/img/structure/B2398788.png)

![1-(4-ethoxyphenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2398790.png)

![3-(4-chlorophenyl)-1-[(1Z)-1-(2-phenylhydrazin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea](/img/structure/B2398791.png)

![(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2398792.png)

![2-{[(2,6-Dichlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B2398794.png)

![{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone](/img/structure/B2398796.png)